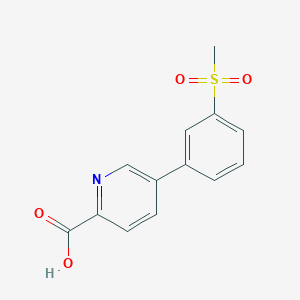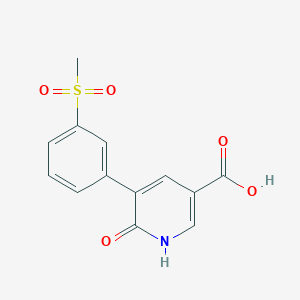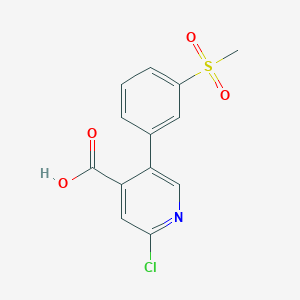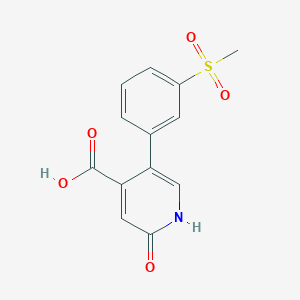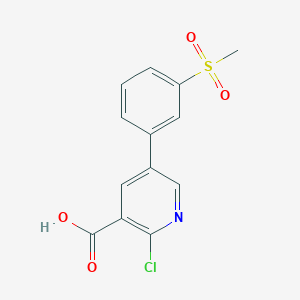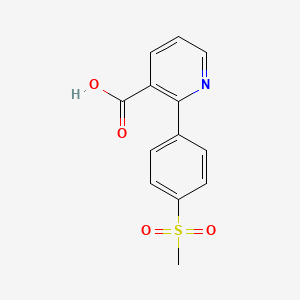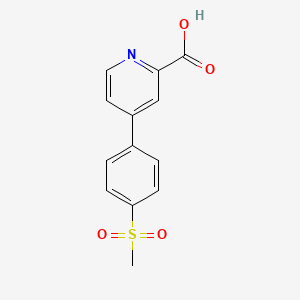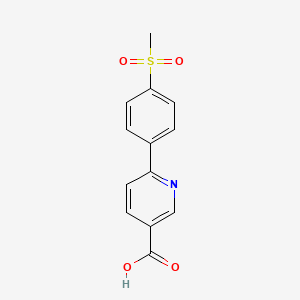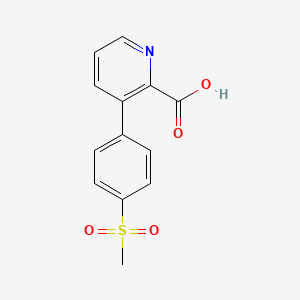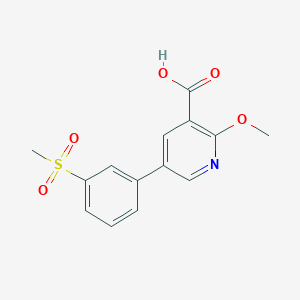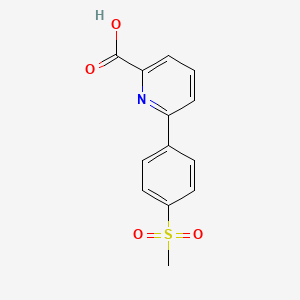
6-(4-Methylsulfonylphenyl)picolinic acid, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(4-Methylsulfonylphenyl)picolinic acid (MSPA) is an organic compound composed of a phenyl ring, a carboxylic acid group, and a sulfonyl group. It has been studied for its potential applications in various scientific fields, such as organic synthesis, medicinal chemistry, and biochemistry. MSPA has been found to possess a wide range of biochemical and physiological effects, and is widely used in laboratory experiments due to its advantageous properties.
Mechanism of Action
6-(4-Methylsulfonylphenyl)picolinic acid, 95% is known to act as an inhibitor of enzymes, such as cytochrome P450 and the proteasome. It is thought to bind to these enzymes, thus preventing them from performing their normal functions. This inhibition of enzyme activity can lead to a variety of biochemical and physiological effects.
Biochemical and Physiological Effects
6-(4-Methylsulfonylphenyl)picolinic acid, 95% has been found to possess a wide range of biochemical and physiological effects. In particular, it has been found to act as an inhibitor of enzymes, such as cytochrome P450 and the proteasome, which can lead to a variety of physiological effects. Additionally, 6-(4-Methylsulfonylphenyl)picolinic acid, 95% has been found to possess anti-inflammatory, anti-bacterial, and anti-cancer properties, as well as the ability to modulate the immune system.
Advantages and Limitations for Lab Experiments
6-(4-Methylsulfonylphenyl)picolinic acid, 95% has a number of advantages and limitations when used in laboratory experiments. One of the main advantages of 6-(4-Methylsulfonylphenyl)picolinic acid, 95% is its high yield of up to 95%, which makes it an ideal starting material for organic synthesis. Additionally, its ability to inhibit enzymes makes it a useful tool for studying the effects of drugs on the body. The main limitation of 6-(4-Methylsulfonylphenyl)picolinic acid, 95% is its relatively low solubility in water, which can make it difficult to use in certain experiments.
Future Directions
6-(4-Methylsulfonylphenyl)picolinic acid, 95% has a wide range of potential applications in various scientific fields. In the future, it could be used to develop new drugs and treatments for a variety of diseases. Additionally, it could be used in the synthesis of new compounds, such as sulfonamides, amides, and esters. Furthermore, it could be used to study the structure and function of proteins, as well as the effects of drugs on the body. Finally, it could be used to develop new methods for enzyme inhibition, which could lead to the development of new drugs and treatments.
Synthesis Methods
6-(4-Methylsulfonylphenyl)picolinic acid, 95% can be synthesized using a variety of methods. One of the most common methods is the reaction of 4-methylsulfonylphenol and picolinic acid. This reaction is catalyzed by an acid such as sulfuric acid, and is typically performed at temperatures between 60-80°C. The reaction yields 6-(4-Methylsulfonylphenyl)picolinic acid, 95% in a high yield of up to 95%.
Scientific Research Applications
6-(4-Methylsulfonylphenyl)picolinic acid, 95% has been used in a variety of scientific research applications, such as organic synthesis, medicinal chemistry, and biochemistry. In organic synthesis, 6-(4-Methylsulfonylphenyl)picolinic acid, 95% is used as a starting material for the synthesis of various compounds, such as sulfonamides, amides, and esters. In medicinal chemistry, 6-(4-Methylsulfonylphenyl)picolinic acid, 95% has been used to study the effects of various drugs on the body, and in biochemistry, it has been used to study the structure and function of proteins.
properties
IUPAC Name |
6-(4-methylsulfonylphenyl)pyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO4S/c1-19(17,18)10-7-5-9(6-8-10)11-3-2-4-12(14-11)13(15)16/h2-8H,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTXBYMLMSQXRHK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)C2=NC(=CC=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

